molecular formula C14H12N2O2S B2668204 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 839694-10-9

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2668204
CAS No.: 839694-10-9
M. Wt: 272.32
InChI Key: RDGIKAAIZCUCGR-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic small molecule based on a benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological profiles . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Benzothiazole derivatives, particularly those with carboxamide linkages, have demonstrated significant potential in oncological research. Structurally related compounds have been identified as potent inhibitors of key kinase targets. For instance, similar N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have shown promising antiproliferative activity against human breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines, with studies identifying the vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential molecular target . Furthermore, other benzothiazole-2-carboxamide analogues have been reported as highly selective and potent inhibitors of casein kinase 1 delta/epsilon (CK1δ/ε), enzymes implicated in cancer, neurodegenerative diseases, and inflammatory disorders . The inhibition of such kinases can disrupt critical cellular processes including Wnt signaling, DNA damage response, and cell cycle progression . The presence of the furan-2-carboxamide moiety and the 4,7-dimethylbenzothiazole core in this compound suggests it may share similar mechanisms of action, making it a valuable chemical tool for probing kinase function and signal transduction pathways in a laboratory setting. Researchers can utilize this compound to further investigate the biological roles of specific kinases and to explore new therapeutic avenues.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-5-6-9(2)12-11(8)15-14(19-12)16-13(17)10-4-3-7-18-10/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGIKAAIZCUCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

Cell LineIC50 Value (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis via caspase activation
WM115 (Melanoma)15.0DNA damage and cell cycle arrest

The IC50 values represent the concentration required to inhibit 50% of cell viability after a specific exposure time. The mechanisms involve apoptosis induction through caspase activation and DNA damage assessment using assays like the EpiQuick in situ DNA damage assay kit .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Compounds in the benzothiazole class are known for their broad-spectrum antimicrobial properties. The specific activity against various bacterial strains has been documented, highlighting its potential as a therapeutic agent in combating infections.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine with furan-2-carboxylic acid derivatives. The reaction is conducted under controlled conditions to ensure high yield and purity. Industrial production methods can utilize continuous flow reactors for scalability and efficiency.

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer properties of this compound involved testing against multiple cancer cell lines. The results demonstrated significant cytotoxicity with mechanisms linked to apoptosis and DNA damage repair pathways. This study provides a foundation for further exploration into its use as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics or adjunct therapies for infectious diseases.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of a benzothiazole ring and a furan ring, which imparts distinct electronic and steric properties.

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and case studies highlighting its therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C12_{12}H12_{12}N2_{2}OS
Molecular Weight: 244.27 g/mol
CAS Number: 715680
The compound features a benzothiazole ring, which is known for its diverse biological activities, and a furan-2-carboxamide moiety that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction between 4,7-dimethylbenzothiazole and furan-2-carboxylic acid derivatives under controlled conditions. The reaction can be facilitated using coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in the presence of a base like triethylamine.

Anticancer Properties

Recent studies have shown that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have demonstrated:

  • Inhibition of Cancer Cell Proliferation: Studies indicated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines such as A431 and A549. The compound B7 from a related study showed IC50_{50} values in the low micromolar range against these cell lines, indicating potent anticancer effects .
  • Mechanism of Action: The mechanism involves the inhibition of crucial signaling pathways such as AKT and ERK, which are often implicated in cancer cell survival and proliferation. This dual action not only reduces cell viability but also promotes apoptosis .
Compound Cell Line IC50_{50} (μM) Mechanism
B7A4311.0AKT/ERK inhibition
B7A5491.5AKT/ERK inhibition

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been evaluated for anti-inflammatory effects. It has been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and tested for their biological activity. Among them, this compound was highlighted for its ability to significantly reduce cancer cell proliferation and promote apoptosis through caspase activation .
  • Inflammation Reduction : Another study focused on the anti-inflammatory properties of related compounds showed that they effectively inhibited the production of pro-inflammatory cytokines in human cell lines, indicating their potential utility in inflammatory conditions .

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research could focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against specific cancer types.

Q & A

Q. What in vivo models are suitable for preclinical efficacy testing?

  • Models :
  • Anticancer Activity : Xenograft mice inoculated with human cancer cells (e.g., HCT-116), administering compound orally (10–50 mg/kg) for 21 days .
  • Antiviral Efficacy : Challenge studies in BALB/c mice infected with poxvirus, monitoring viral load via qPCR .

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